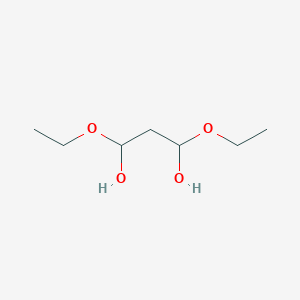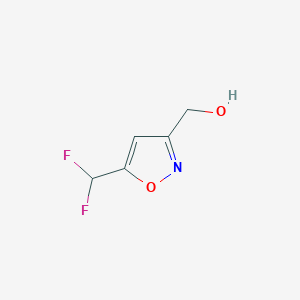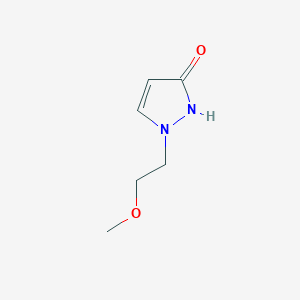
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one is a heterocyclic compound that contains a pyrazolone ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxyethyl group at the 1-position of the pyrazolone ring imparts unique chemical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylhydrazine with ethyl acetoacetate under acidic conditions to form the desired pyrazolone ring. The reaction typically proceeds as follows:
Step 1: 2-Methoxyethylhydrazine is reacted with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate hydrazone.
Step 2: The intermediate hydrazone undergoes cyclization to form the pyrazolone ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydropyrazolone derivatives.
科学研究应用
1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the synthesis of novel materials with unique properties.
Analytical Chemistry: The compound can be used as a reagent in various analytical techniques.
作用机制
The mechanism of action of 1,2-Dihydro-1-(2-methoxyethyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2-Dihydro-3H-pyrazol-3-one: Lacks the methoxyethyl group, resulting in different chemical properties.
1,2-Dihydro-1-(2-hydroxyethyl)-3H-pyrazol-3-one: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to variations in reactivity and applications.
属性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC 名称 |
2-(2-methoxyethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H10N2O2/c1-10-5-4-8-3-2-6(9)7-8/h2-3H,4-5H2,1H3,(H,7,9) |
InChI 键 |
AZIKMZIHERIIDL-UHFFFAOYSA-N |
规范 SMILES |
COCCN1C=CC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


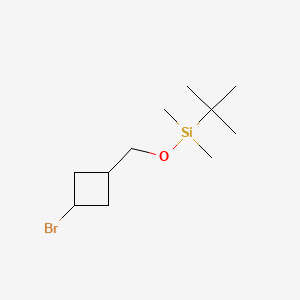
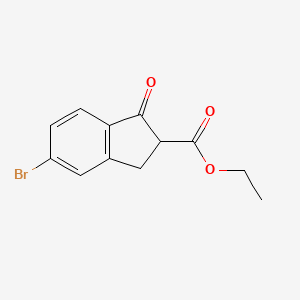
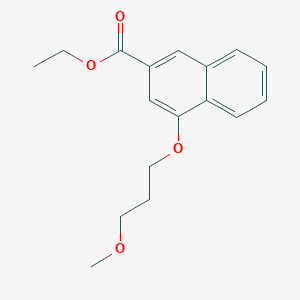

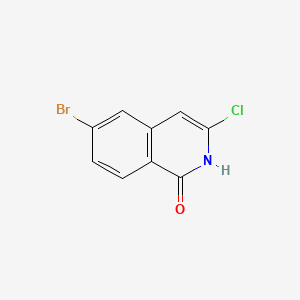

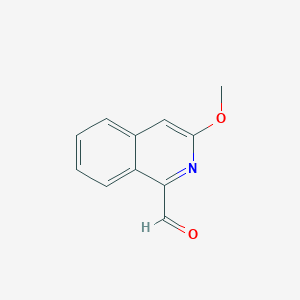
![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

